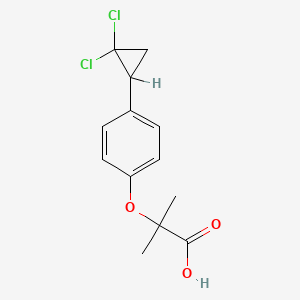

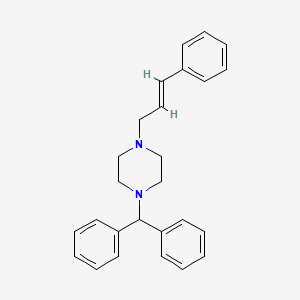

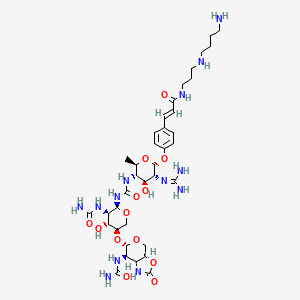

![molecular formula C13H13N3S B1669137 2-Propylthiazolo[4,5-c]quinolin-4-amine CAS No. 256922-53-9](/img/structure/B1669137.png)

2-Propylthiazolo[4,5-c]quinolin-4-amine

Descripción general

Descripción

“2-Propylthiazolo[4,5-c]quinolin-4-amine”, also known as CL075, is a selective agonist of Toll-like receptor-8 (TLR-8) with immunostimulant activity . It has shown an EC50 value of 400nM for IRF-NFΚB stimulation in TLR8 compared to 4 μM for TLR7 . It is a thiazoloquinolone derivative and might influence tumor development .

Physical And Chemical Properties Analysis

“2-Propylthiazolo[4,5-c]quinolin-4-amine” has a molecular weight of 243.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 243.08301860 g/mol . Its topological polar surface area is 80 Ų . It has a heavy atom count of 17 .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-Propylthiazolo[4,5-c]quinolin-4-amine Applications

Polymer Research: The compound, also known as CL075, is used in polymer research for its hydrophobic properties. Nano-sized micellar carriers have been demonstrated to encapsulate CL075 into their hydrophobic cores, making it highly attractive for such purposes .

Medical Research Dendritic Cell Activation: CL075 has been utilized to activate monocyte-derived dendritic cells (DCs), which play a crucial role in the immune response by inducing cell death . This application is significant in understanding and potentially enhancing immune system functions.

Oncology Tumor Development Influence: The compound has shown an EC50 value of 400nM for IRF-NFΚB stimulation in TLR8, which is indicative of its potential influence on tumor development . This suggests a possible application in cancer research and therapy.

Immunology TLR7/8 Agonist: As a TLR7/8 agonist, 2-Propylthiazolo[4,5-c]quinolin-4-amine is involved in the activation of Toll-like receptors, which are critical for pathogen recognition and activation of innate immunity .

Drug Delivery Systems: Due to its low aqueous solubility, CL075 can be incorporated into drug delivery systems that target hydrophobic interactions, enhancing the delivery of therapeutic agents .

Chemical Synthesis: This compound belongs to the class of organic compounds known as aminoquinolines and derivatives, which are valuable in chemical synthesis for creating complex molecular structures .

Mecanismo De Acción

Target of Action

The primary target of 2-Propylthiazolo[4,5-c]quinolin-4-amine, also known as CL075, is Toll-like receptor-8 (TLR-8) . TLR-8 is a part of the immune system that recognizes molecular patterns associated with pathogens. When activated, TLR-8 can stimulate an immune response .

Mode of Action

CL075 acts as a selective agonist for TLR-8 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, CL075 binds to TLR-8 and activates it. This activation leads to the stimulation of the IRF-NFΚB pathway . The EC50 value, which is the concentration of the drug that gives half-maximal response, is 400nM for IRF-NFΚB stimulation in TLR8 .

Biochemical Pathways

Upon activation of TLR-8 by CL075, the IRF-NFΚB pathway is stimulated This pathway plays a crucial role in the immune response, leading to the production of cytokines that regulate the immune system

Pharmacokinetics

It is known that cl075 is soluble in dmso , which could potentially affect its bioavailability and distribution in the body.

Result of Action

The activation of TLR-8 by CL075 leads to an immune response, which includes the maturation of antigen-presenting dendritic cells . These cells play a key role in initiating and shaping immune responses. Therefore, CL075 could potentially be used to enhance the body’s immune response to certain pathogens or diseases .

Propiedades

IUPAC Name |

2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMGJSUKCDVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436686 | |

| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylthiazolo[4,5-c]quinolin-4-amine | |

CAS RN |

256922-53-9 | |

| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

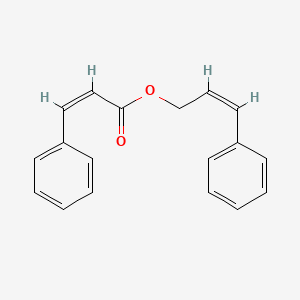

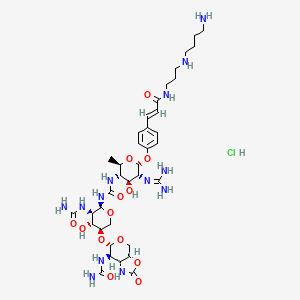

![N-[(2R,3R)-2,3-diphenylcyclopropyl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B1669073.png)